1,2-Difluoro-3-trimethylsilylbenzene

Descripción general

Descripción

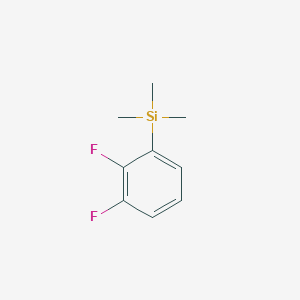

1,2-Difluoro-3-trimethylsilylbenzene: is an organosilicon compound with the molecular formula C₉H₁₂F₂Si . It is characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-trimethylsilylbenzene can be synthesized through the reaction of 1,2-difluorobenzene with trimethylsilyl chloride in the presence of a strong base such as butyllithium . The reaction is typically carried out in a dry solvent like tetrahydrofuran at low temperatures (around -78°C) to ensure the stability of the intermediates .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Difluoro-3-trimethylsilylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophiles: Such as or for substitution reactions.

Oxidizing Agents: Such as for oxidation reactions.

Reducing Agents: Such as for reduction reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The compound is primarily synthesized through electrophilic fluorination of trimethylsilyl-substituted aromatic compounds. This method allows for the selective introduction of fluorine atoms at specific positions on the aromatic ring. The trimethylsilyl group serves as a protecting group that can be removed or modified in subsequent reactions.

Reactions Involving 1,2-Difluoro-3-trimethylsilylbenzene

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by various nucleophiles, leading to the formation of new functionalized aromatic compounds.

- Cross-Coupling Reactions : It is also used in cross-coupling reactions, such as Suzuki or Stille coupling, to form biaryls or other complex molecules.

Applications in Organic Synthesis

- Fluorinated Compounds : The introduction of fluorine atoms into organic molecules often enhances their biological activity. Thus, this compound can serve as a precursor for synthesizing pharmaceuticals and agrochemicals with improved efficacy.

- Material Science : The compound is utilized in the development of advanced materials, particularly in the creation of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve gas permeability and selectivity in membrane applications .

Case Study 1: Gas Separation Membranes

Research has demonstrated that membranes incorporating silyl-containing compounds exhibit high gas permselectivity. Membranes created using derivatives of this compound achieved oxygen permeability values significantly above the Robeson upper bound for gas separation .

| Membrane Type | PO2 (Barrer) | PCO2/PN2 Ratio |

|---|---|---|

| TMSDPA Membrane | 1700 - 3400 | 48 - 74 |

| Desilylated Membrane | 3600 - 6500 | 6.8 - 12 |

This data indicates that such membranes can be effective for applications requiring selective gas separation, such as CO2 capture.

Case Study 2: Antimicrobial Properties

Compounds similar to this compound have been investigated for their antimicrobial properties. Studies suggest that introducing fluorinated groups can enhance the activity against Gram-positive bacteria .

Emerging research indicates that derivatives of this compound may possess significant biological activity. For instance:

- Anticancer Activity : Preliminary studies have shown that derivatives can inhibit cancer cell proliferation in vitro and reduce tumor sizes in animal models .

- Neuroprotective Effects : Due to structural similarities with known neuroprotective agents, these compounds may also be explored for potential treatments for neurodegenerative diseases.

Mecanismo De Acción

The mechanism by which 1,2-difluoro-3-trimethylsilylbenzene exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms and the trimethylsilyl group can influence the compound’s reactivity and binding affinity to different substrates. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

1,2-Difluorobenzene: Lacks the trimethylsilyl group, making it less bulky and potentially less reactive in certain reactions.

3-Trimethylsilylbenzene: Lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.

1,2-Difluoro-4-trimethylsilylbenzene: Similar structure but with the trimethylsilyl group in a different position, which can affect its reactivity and applications.

Uniqueness: 1,2-Difluoro-3-trimethylsilylbenzene is unique due to the specific positioning of the fluorine atoms and the trimethylsilyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Actividad Biológica

1,2-Difluoro-3-trimethylsilylbenzene (CAS Number: 138871-01-9) is an organofluorine compound with a unique chemical structure that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12F2Si

- Molecular Weight : 186.28 g/mol

- Structure : The compound features a benzene ring with two fluorine atoms and a trimethylsilyl group attached.

Synthesis Methods

The synthesis of this compound typically involves:

- Fluorination Techniques : Electrophilic aromatic substitution is commonly employed for the introduction of fluorine atoms onto the benzene ring. Various fluorinating agents can be used, including molecular fluorine or other fluorinating reagents under controlled conditions.

- Silylation : The trimethylsilyl group can be introduced via silylation reactions using trimethylsilyl chloride in the presence of a base.

This compound exhibits biological activity primarily through its interactions with biological macromolecules. Its mechanisms may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to the presence of the electron-withdrawing fluorine atoms, which can affect the electronic properties of the benzene ring.

- Receptor Modulation : The trimethylsilyl group can enhance lipophilicity, potentially allowing better interaction with lipid membranes and receptors.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of difluorobenzene compounds exhibited significant antibacterial properties against various strains of bacteria. While specific data on this compound is limited, similar compounds have shown promise in this area .

- Antioxidant Properties : Research indicates that compounds with trimethylsilyl groups can exhibit free radical scavenging activity. This suggests that this compound may possess antioxidant properties, contributing to its potential therapeutic applications .

- Cytotoxicity Studies : Preliminary studies have indicated that certain silylated compounds can exhibit cytotoxic effects on cancer cell lines. The specific cytotoxicity profile of this compound remains to be fully elucidated but warrants further investigation .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H12F2Si | Antibacterial, Antioxidant potential |

| 1,3-Bis(trimethylsilyl)benzene | C12H22Si2 | Anticancer activity |

| 1,2-Bis(trimethylsilyl)benzene | C12H22Si2 | Antioxidant properties |

Propiedades

IUPAC Name |

(2,3-difluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2Si/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRXYQBIDGSYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.